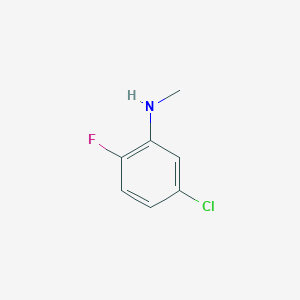
5-Chloro-2-fluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylaniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can introduce the amino group.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production methods may involve:
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilines depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure.
Polymers: Acts as a monomer or co-monomer in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-N-methylaniline involves its interaction with various molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of further substitutions.
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 2-Chloro-5-methylaniline
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-2-fluoro-N-methylaniline makes it unique compared to other similar compounds. This dual halogenation can influence its reactivity and potential applications.
- Reactivity: The combination of electron-withdrawing and electron-donating groups can make it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
5-chloro-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Clé InChI |
OJDXDDGNVPMJMC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



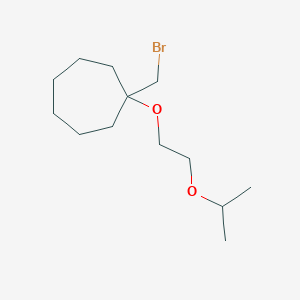

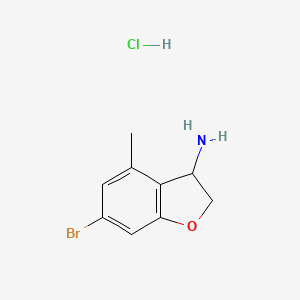
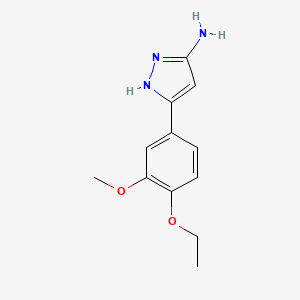
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
amine](/img/structure/B13481674.png)
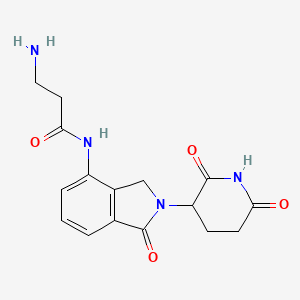
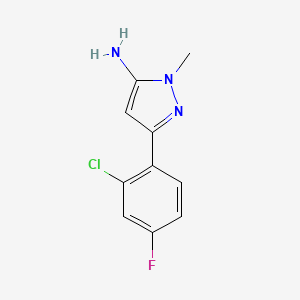
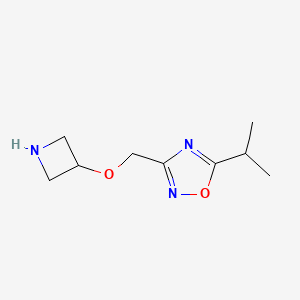
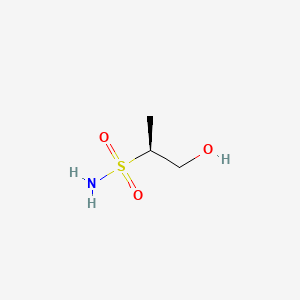
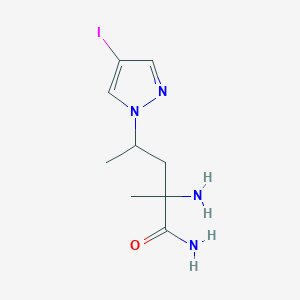
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
